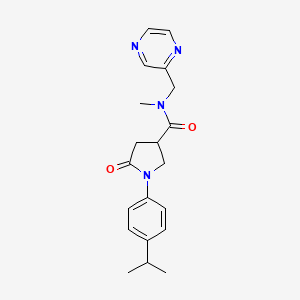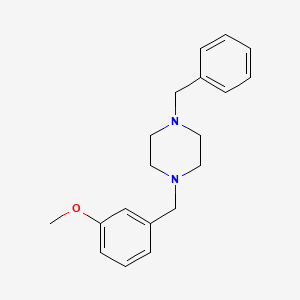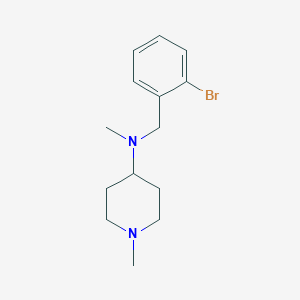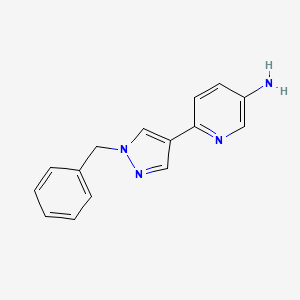
1-(4-isopropylphenyl)-N-methyl-5-oxo-N-(2-pyrazinylmethyl)-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis in this context often involves multi-step organic reactions that may include the formation of carboxamide bonds, cyclization, and functional group transformations. For instance, the synthesis of related pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives demonstrates the complexity and creativity in constructing these heterocyclic compounds, utilizing starting materials such as arylaldehydes, ammonium formate, and aceto acetanilide under specific conditions (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Molecular Structure Analysis
The study of molecular structure, particularly through X-ray crystallography and NMR spectroscopy, is crucial for understanding the three-dimensional arrangement of atoms within a compound. This analysis provides insights into the compound's reactivity, physical properties, and potential biological activity. For example, the structural characterization of methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate and its derivatives through spectroscopic methods highlights the importance of molecular structure analysis in understanding compound properties (Kranjc et al., 2012).
Chemical Reactions and Properties
The chemical reactions and properties of a compound are influenced by its functional groups and molecular structure. For instance, the reactivity of carboxamide groups, the stability of pyrrolidine rings, and the electronic effects of pyrazinylmethyl groups can significantly affect a compound's chemical behavior. Studies on the synthesis and reactions of various benzopyrans and benzothiophenopyrans provide insights into the types of reactions these compounds can undergo, such as nucleophilic additions, cyclizations, and electrophilic substitutions (Ibrahim, El-Shaaer, & Hassan, 2002).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystalline structure, are essential for determining a compound's suitability for various applications. These properties are often studied in relation to the compound's molecular structure and intermolecular forces. For example, the synthesis and crystal structures of related compounds reveal how molecular packing and hydrogen bonding can influence physical properties (Kranjc et al., 2012).
Chemical Properties Analysis
The chemical properties of a compound encompass its reactivity, stability, and interactions with other molecules. These properties are crucial for predicting how the compound will behave in chemical reactions and in potential applications. For example, studies on the synthesis and structural characterization of pyridine-2-carboxylic acid methyl ester isomers provide valuable information on how substitution patterns affect chemical reactivity and interactions (Kadir, Mansor, & Osman, 2017).
Propiedades
IUPAC Name |
N-methyl-5-oxo-1-(4-propan-2-ylphenyl)-N-(pyrazin-2-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-14(2)15-4-6-18(7-5-15)24-12-16(10-19(24)25)20(26)23(3)13-17-11-21-8-9-22-17/h4-9,11,14,16H,10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRXGGLGSNZGCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)N(C)CC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-isopropylphenyl)-N-methyl-5-oxo-N-(2-pyrazinylmethyl)-3-pyrrolidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-isopropyl-4-piperidinyl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5647802.png)

![ethyl 2-[(cyclohexylcarbonyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5647814.png)
![1-methyl-6-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5647822.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(2-methyltetrahydrofuran-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647835.png)
![1-isopropyl-4-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5647841.png)

![8-methoxy-2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5647857.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5647866.png)
![1-{2-[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-4-piperidinol](/img/structure/B5647884.png)
![3-[3-(1H-imidazol-2-yl)benzoyl]-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5647894.png)
